molecular formula C14H13ClN6O2S B11375960 N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide

N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B11375960
M. Wt: 364.8 g/mol
InChI Key: ORROXHXRNSSYBI-UHFFFAOYSA-N
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Description

N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide: is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, an oxadiazole ring, and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the chlorobenzyl group and the oxadiazole ring. The final step involves the acylation of the intermediate compound to form the acetamide derivative. Common reagents used in these reactions include hydrazine, acetic anhydride, and chlorobenzyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in key biological processes, leading to its observed effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide: can be compared with other triazole derivatives such as:

Uniqueness

What sets this compound apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C14H13ClN6O2S

Molecular Weight

364.8 g/mol

IUPAC Name

N-[4-[5-[(4-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C14H13ClN6O2S/c1-8(22)16-12-11(19-23-20-12)13-17-18-14(21(13)2)24-7-9-3-5-10(15)6-4-9/h3-6H,7H2,1-2H3,(H,16,20,22)

InChI Key

ORROXHXRNSSYBI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1C2=NN=C(N2C)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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